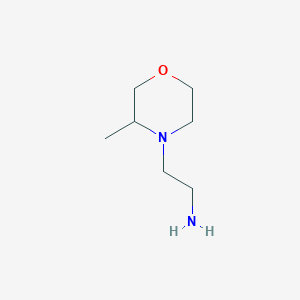
2-(3-Methylmorpholin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Methylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1154940-86-9 . It has a molecular weight of 144.22 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H16N2O . The InChI code for this compound is 1S/C7H16N2O/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6,8H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 144.22 .Scientific Research Applications
Condensing Agent in Synthesis
2-(3-Methylmorpholin-4-yl)ethan-1-amine and related compounds have been explored as effective condensing agents in chemical synthesis. For example, Kunishima et al. (1999) reported the use of a related compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, as a condensing agent for the formation of amides and esters. This compound is synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine, demonstrating its utility in facilitating condensation reactions under atmospheric conditions without the need for drying solvents (Kunishima et al., 1999).
Vapor Pressure Studies
In the study of amines' vapor pressures, compounds similar to this compound have been analyzed. Razzouk et al. (2009) investigated the vapor pressures of various amines, including 1-methylmorpholine. Their work provides crucial data for understanding the physical properties of these amines across different temperature and pressure ranges, which is essential for applications in process engineering and material sciences (Razzouk et al., 2009).
Computational Chemistry
In computational chemistry, the study of amine compounds like this compound is relevant for understanding molecular interactions. Cornell et al. (1993) applied a new restrained electrostatic potential fit charge model to analyze conformational energies in simple amines, which can provide insights into the behavior of similar compounds in different environments (Cornell et al., 1993).
Photosensitized Oxyimination
Patra et al. (2021) explored the use of 1,2-aminoalcohol motifs, structurally related to this compound, in the synthesis of high-value organic molecules. They described a metal-free photosensitization protocol for introducing both amine and alcohol functionalities into alkene feedstocks, demonstrating the compound's potential in synthetic organic chemistry (Patra et al., 2021).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound is considered dangerous with hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(3-methylmorpholin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYVGKRXDTOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azaspiro[3,5]nonane oxalate](/img/structure/B2976254.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)

![N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2976258.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2976265.png)


![3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2976269.png)
![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)
![Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2976274.png)
